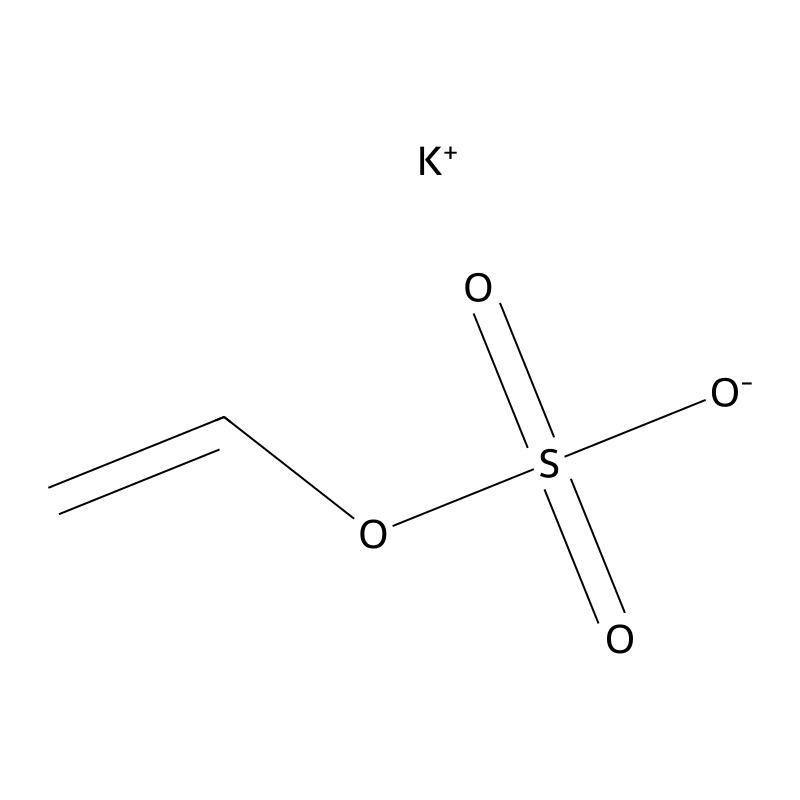

Polyvinylsulfuric Acid Potassium Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomaterial Scaffolding:

PES-K's biocompatibility and ability to modify surface properties make it a promising candidate for scaffolding materials in tissue engineering. Studies suggest PES-K scaffolds can support cell adhesion, proliferation, and differentiation, potentially aiding in the regeneration of damaged tissues [1].

Source

[1] A detailed study on the use of PES-K scaffolds for regeneration of liver tissue can be found in the article "Development of PVA-based scaffolds for 3D cell culture and liver tissue engineering" published in the International Journal of Biological Macromolecules ()

Drug Delivery Systems:

The negatively charged sulfate groups in PES-K can interact with positively charged drugs, making it a potential carrier for targeted drug delivery. Research suggests PES-K nanoparticles can encapsulate and release drugs in a controlled manner, improving therapeutic efficacy [2].

Source

[2] An example of PES-K's application in drug delivery is explored in the research paper "Poly(vinyl sulfate) potassium salt nanoparticles for targeted delivery of doxorubicin" published in the International Journal of Pharmaceutics ()

Biosensors and Diagnostics:

PES-K's ability to interact with biomolecules makes it a potential material for biosensor development. Studies have explored its use in sensors for detecting specific proteins, DNA, and other biological targets [3].

Source

[3] An example of PES-K's application in biosensors can be found in the article "Poly(vinyl alcohol) sulfuric acid ester potassium salt (PVASK) films for immobilization of enzymes and immunoassays" published in Biosensors and Bioelectronics ()

Polyvinylsulfuric acid potassium salt, also known as polyvinyl sulfate potassium salt, is a high molecular weight polymer characterized by its repeating units of vinyl sulfate. Its approximate molecular weight is around 175,000, and it is typically presented in a beige powder form. This compound is primarily utilized in laboratory settings and is classified as a hazardous material due to its potential to cause skin and respiratory irritation upon exposure .

PVSK is generally considered a non-toxic material []. However, it's important to exercise caution when handling any chemical compound. Here are some safety considerations:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling PVSK.

- Avoid inhalation of dust particles.

- PVSK may be slightly irritating to the skin and eyes. In case of contact, flush thoroughly with water.

- Always dispose of the compound according to local regulations.

- Hydrolysis: The polymer can react with water, leading to the release of sulfuric acid and potassium ions.

- Neutralization: It can react with bases to form neutral salts.

- Esterification: The hydroxyl groups present in the polymer may react with acids to form esters.

These reactions are significant in applications involving ion exchange and surface modification.

The synthesis of polyvinylsulfuric acid potassium salt typically involves the polymerization of vinyl sulfate monomers followed by sulfonation processes. Key methods include:

- Free Radical Polymerization: This method uses initiators to create free radicals that initiate the polymerization of vinyl sulfate.

- Post-Polymerization Modification: Existing polyvinyl compounds can be sulfonated using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups.

These methods allow for control over the molecular weight and degree of sulfonation, which are critical for tailoring the properties of the final product.

Polyvinylsulfuric acid potassium salt has several applications, including:

- Ion Exchange Resins: Due to its sulfonate groups, it is effective in ion exchange processes for water purification and softening.

- Surface Modifiers: It can modify surfaces in biomedical devices to enhance biocompatibility.

- Laboratory Reagents: Used as a reagent in various chemical syntheses and analytical procedures.

Studies on the interactions of polyvinylsulfuric acid potassium salt with other substances have indicated its ability to form complexes with metals and organic molecules. These interactions are crucial for its use in ion exchange applications and could also influence its behavior in biological systems. Further research is needed to fully understand these interactions and their implications for safety and efficacy in practical applications .

Several compounds share similarities with polyvinylsulfuric acid potassium salt, primarily due to their sulfonated or polymeric nature. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Poly(vinyl sulfate) | Similar structure but without potassium cation | Used primarily as an anticoagulant |

| Polystyrene sulfonate | A sulfonated polystyrene derivative | Commonly used as an ion exchange resin |

| Polyacrylic acid | Contains carboxylic acid groups instead of sulfate | Often used as a thickener or dispersant |

Polyvinylsulfuric acid potassium salt is unique due to its specific structure that combines both vinyl and sulfonate functionalities, allowing for specialized applications in both chemical processes and potential biomedical uses.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).